

# A Comparative Efficacy Analysis: Upleganan vs. Polymyxin B and Colistin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymyxin-Class Antibiotics Against Multidrug-Resistant Gram-Negative Pathogens

The rising threat of multidrug-resistant (MDR) Gram-negative bacteria has revitalized the use of polymyxins, a class of antibiotics often reserved as a last resort. This guide provides a detailed comparison of the novel polymyxin analogue, **Upleganan** (also known as SPR206), with the established antibiotics, polymyxin B and colistin (polymyxin E). The information is based on available preclinical and clinical data, designed to assist researchers and drug development professionals in evaluating their relative efficacy.

# Mechanism of Action: A Shared Foundation with Key Differences

Polymyxins, including **Upleganan**, polymyxin B, and colistin, share a fundamental mechanism of action. They are cationic polypeptides that interact with the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2] [3] This interaction displaces essential divalent cations (Ca<sup>2+</sup> and Mg<sup>2+</sup>) that stabilize the LPS, leading to disruption of the outer membrane's integrity.[1][4][5] The hydrophobic tail of the polymyxin molecule then inserts into the membrane, further destabilizing it and increasing its permeability, which results in the leakage of intracellular contents and ultimately, bacterial cell death.[3][4][6]



**Upleganan** is specifically engineered as a polymyxin B analogue to retain this potent antibacterial activity while potentially offering a wider therapeutic window.[7][8] The primary goal in its development is to mitigate the significant nephrotoxicity and neurotoxicity associated with older polymyxins.[6][8]



Click to download full resolution via product page

Figure 1. Mechanism of action for polymyxin-class antibiotics.

## In Vitro Efficacy: A Quantitative Comparison

The primary measure of in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize available MIC data for **Upleganan**, polymyxin B, and colistin against key MDR Gram-negative pathogens. Data for **Upleganan** is based on its developmental reporting and may be subject to change as more research becomes available.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL



| Organism                   | Upleganan<br>(SPR206) | Polymyxin B | Colistin |
|----------------------------|-----------------------|-------------|----------|
| Acinetobacter<br>baumannii | 0.06 - 0.125[7]       | ≤2          | ≤2       |
| Pseudomonas<br>aeruginosa  | 0.125 - 0.25[7]       | ≤2          | ≤2       |
| Klebsiella<br>pneumoniae   | 0.125[7]              | ≤2          | ≤2       |
| Escherichia coli           | 0.125 - 8[7]          | ≤2          | ≤2       |

Note: MIC values for Polymyxin B and Colistin are generalized based on susceptibility breakpoints. Specific values can vary by strain. Data for **Upleganan** is from specific referenced strains and may not be representative of all clinical isolates.

# In Vivo Efficacy: Preclinical Models

Animal infection models provide crucial data on how an antibiotic performs in a living system. Murine lung and thigh infection models are standard for evaluating the efficacy of antibiotics against pathogens causing pneumonia and septicemia.

Table 2: In Vivo Efficacy in Murine Infection Models



| Drug        | Model   | Pathogen                  | Dose          | Log <sub>10</sub> CFU<br>Reduction           | Source |
|-------------|---------|---------------------------|---------------|----------------------------------------------|--------|
| Upleganan   | Lung    | P. aeruginosa<br>Pa14     | Not Specified | 1.5                                          | [7]    |
| Upleganan   | Lung    | A. baumannii<br>NCTC13301 | Not Specified | 3.6                                          | [7]    |
| Upleganan   | Thigh   | A. baumannii<br>NCTC13301 | Not Specified | 3.4 - 4.3                                    | [7]    |
| Polymyxin B | Lung    | A. baumannii              | Not Specified | Synergistic<br>effects<br>observed           | [9]    |
| Colistin    | Various | Various                   | Not Specified | Variable efficacy, often used in combination | [10]   |

Note: Direct comparative in vivo studies with standardized dosing for all three compounds are not yet widely available. The data presented is from separate studies and should be interpreted with caution.

# **Clinical Efficacy and Safety**

Polymyxin B and colistin are used clinically as last-resort treatments for infections caused by carbapenem-resistant Gram-negative bacteria.[11] Their clinical use is often limited by dose-dependent nephrotoxicity and neurotoxicity.[6] Comparative studies between polymyxin B and colistin have shown mixed results regarding which has a better safety profile, with some studies suggesting polymyxin B may be associated with less nephrotoxicity.[12] Clinical success rates can vary widely depending on the site of infection, the pathogen, and the patient's underlying condition.[11][13][14]

**Upleganan** has completed Phase 1 clinical trials, where it was reported to be generally safe and well-tolerated in healthy subjects, with no evidence of nephrotoxicity observed over 14



days of dosing.[8] Further clinical trials are needed to establish its efficacy and safety in infected patient populations compared to polymyxin B and colistin.

# **Experimental Protocols**

The following are standardized protocols for key experiments used to determine antibiotic efficacy.

# Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[15][16][17]





Click to download full resolution via product page

#### **Figure 2.** Workflow for MIC determination by broth microdilution.

#### **Detailed Steps:**

- Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (MHB) across the wells of a 96-well microtiter plate.[16]
- Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5
   McFarland standard, which is then diluted to achieve a final concentration of approximately 5
   x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.[15]
- Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.
- Incubation: The plate is incubated at 37°C for 16 to 20 hours in ambient air.[17]
- Result Interpretation: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[16]

### **Time-Kill Assay Protocol**

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[18][19]

#### **Detailed Steps:**

- Preparation: Test tubes are prepared with MHB containing the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control tube without antibiotic is also prepared.
- Inoculation: A standardized bacterial inoculum (approximately 5 x 10<sup>5</sup> CFU/mL) is added to each tube.[20]



- Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each tube.[18]
- Quantification: The aliquot is serially diluted in a neutralizing buffer or saline, and a specific volume is plated onto agar plates.[19]
- Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.
- Data Analysis: The log<sub>10</sub> CFU/mL is plotted against time for each antibiotic concentration.
   Bactericidal activity is typically defined as a ≥3-log<sub>10</sub> (99.9%) reduction in the initial inoculum count.[20]

### Conclusion

Polymyxin B and colistin remain critical tools in the fight against MDR Gram-negative infections, though their use is hampered by toxicity concerns. **Upleganan**, a novel polymyxin analogue, has demonstrated potent in vitro and in vivo activity against key pathogens, with a promising safety profile in early clinical development.[7][8] While direct, comprehensive comparative data is still emerging, **Upleganan** represents a significant step forward in developing safer polymyxin-class antibiotics. Continued research and clinical trials are essential to fully elucidate its therapeutic potential and place in the clinical armamentarium alongside polymyxin B and colistin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. academic.oup.com [academic.oup.com]
- 2. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin Wikipedia [en.wikipedia.org]

## Validation & Comparative





- 4. Colistin Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. upleganan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 10. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gramnegative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative study of polymyxin B and colistin sulfate in the treatment of severe comorbid patients infected with CR-GNB PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison between Colistin and Polymyxin B in the Treatment of Bloodstream Infections Caused by Carbapenem-Resistant Pseudomonas aeruginosa and Acinetobacter baumannii-calcoaceticus Complex [mdpi.com]
- 14. Frontiers | Colistin sulfate versus polymyxin B for the treatment of infections caused by carbapenem-resistant Acinetobacter baumannii: a multicenter retrospective cohort study [frontiersin.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
- 17. Minimum inhibitory concentration Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. emerypharma.com [emerypharma.com]
- To cite this document: BenchChem. [A Comparative Efficacy Analysis: Upleganan vs. Polymyxin B and Colistin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424044#comparing-upleganan-efficacy-to-polymyxin-b-and-colistin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com